N-1 Carbonyl Chloride Regiochemistry vs. C-3 and C-4 Aromatic Acyl Chlorides
The target compound bears the reactive carbonyl chloride at the N-1 position of a 2,3-dihydro scaffold, whereas the most frequently catalogued alternatives—1H-pyrrolo[2,3-b]pyridine-3-carbonyl chloride (CAS 721882-63-9) and 1H-pyrrolo[2,3-b]pyridine-4-carbonyl chloride (CAS 1261784-70-6)—place the acyl chloride at C-3 or C-4 of the fully aromatic core [1]. The N-1 attachment produces N-acyl-7-azaindoline amides upon reaction with amines, generating products with a saturated lactam-type linkage. In contrast, C-3 or C-4 acyl chlorides yield aromatic carboxamide derivatives. This positional difference dictates the vector, conformational flexibility, and hydrogen-bonding capacity of the resulting amide, directly influencing structure-activity relationships in kinase inhibitor programs [2].
| Evidence Dimension | Acyl chloride attachment position and scaffold oxidation state |
|---|---|
| Target Compound Data | N-1 carbonyl chloride on 2,3-dihydro (saturated) pyrrolo[2,3-b]pyridine; molecular formula C8H8Cl2N2O; MW 219.06 g/mol |
| Comparator Or Baseline | C-3 carbonyl chloride (CAS 721882-63-9): aromatic 1H-pyrrolo[2,3-b]pyridine, MW 180.59 g/mol. C-4 carbonyl chloride (CAS 1261784-70-6): aromatic 1H-pyrrolo[2,3-b]pyridine, MW 180.59 g/mol |
| Quantified Difference | MW difference: +38.47 g/mol vs. aromatic analogs. Scaffold: saturated (sp3 C2–C3) vs. aromatic (sp2 C2–C3). Acyl chloride attachment: N-1 (amide-forming) vs. C-3/C-4 (carboxamide-forming). |
| Conditions | Structural and molecular formula comparison based on CAS registry data and PubChem entries |
Why This Matters
The N-1 attachment site on a saturated scaffold generates N-acyl-7-azaindoline derivatives with distinct conformational profiles and metabolic stability compared to aromatic carboxamides, making the target compound the required building block when the target chemotype demands a saturated lactam-type linkage from the pyrrolopyridine nitrogen.
- [1] PubChem. 1H-pyrrolo[2,3-b]pyridine-3-carbonyl chloride (CID 11788631); 1H-pyrrolo[2,3-b]pyridine-4-carbonyl chloride (CID 53401206); 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbonyl chloride hydrochloride (CID available via CAS 2731006-83-8). View Source
- [2] Frazee JS, et al. 1H-Pyrrolo[2,3-B]pyridines as SGK-1 kinase inhibitors. US Patent Application US20120238588, 2012. Patent demonstrating the use of pyrrolo[2,3-b]pyridine scaffolds in kinase inhibitor design. View Source
